molecular formula C13H14N2OS B15367303 4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 540797-12-4

4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B15367303
CAS No.: 540797-12-4
M. Wt: 246.33 g/mol
InChI Key: JNGUCOTZHSJBDN-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide represents a significant pharmacological tool as a novel, selective antagonist of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This compound is part of the N-(thiazol-2-yl)-benzamide class, identified as the first class of selective ZAC antagonists, and functions as a negative allosteric modulator (NAM) of the receptor . Its mechanism of action involves state-dependent inhibition, likely by binding to the transmembrane and/or intracellular domains of ZAC, thereby exerting a noncompetitive blockade of Zn2+-evoked signaling with IC50 values in the low micromolar range (1–3 μM) . In research applications, this compound has been demonstrated to be a roughly equipotent antagonist of Zn2+-, H+-evoked, and spontaneous ZAC activity . A key feature of this benzamide derivative is its high selectivity for ZAC; it shows no significant agonist, antagonist, or modulatory activity at other classical Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors, even at concentrations as high as 30 μM . This makes it an invaluable and clean chemical probe for future explorations into the poorly elucidated physiological roles of ZAC, which may include functions in the brain, pancreas, and immune system . The crystal structure of the core scaffold, N-(1,3-Thiazol-2-yl)benzamide, has been determined, showing a non-planar molecular conformation with the aromatic rings at a dihedral angle of 43.6° . For research use only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

540797-12-4

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

4-propan-2-yl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H14N2OS/c1-9(2)10-3-5-11(6-4-10)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16)

InChI Key

JNGUCOTZHSJBDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

Biological Activity

4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring linked to a benzamide moiety with an isopropyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit promising anticancer properties. For instance, benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. These compounds often induce apoptosis and cell cycle arrest at specific concentrations .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedConcentration (µM)Effect Observed
B7A4311, 2, 4Apoptosis, Cell Cycle Arrest
4iHOP-92VariableSignificant Cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit antibacterial activity against various strains of bacteria. For example, a study reported the zone of inhibition for related thiazole-benzamide compounds against E. coli and S. aureus, demonstrating their potential as antibacterial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundConcentration (mM)Zone of Inhibition (mm)
Isopropyl8E. coli: 8, S. aureus: 9
Compound 47.5E. coli: 6

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. The presence of the thiazole ring is known to enhance binding affinity to various biological targets due to its ability to form hydrogen bonds and π-stacking interactions .

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

  • Antitumor Efficacy : A clinical trial involving benzothiazole derivatives showed a significant reduction in tumor size among patients with non-small cell lung cancer when treated with these compounds.
  • Antimicrobial Resistance : In vitro studies demonstrated that certain derivatives exhibited effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting their potential role in combating resistant infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide-thiazole scaffold is highly modular, with variations in substituents on the benzene ring and thiazole group significantly altering biological and physicochemical properties. Key analogues include:

Compound Name Substituent on Benzene Ring Thiazole Modifications Key Properties/Activities Reference
4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Methyl Pyridin-4-yl at thiazole C4 Antimicrobial activity (83% yield)
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide Dimethoxymethyl Pyridin-2-yl at thiazole C4 PfAtg8-PfAtg3 interaction inhibitor
Nitazoxanide (2-acetoxy-N-(5-nitrothiazol-2-yl)benzamide) Acetoxy, nitro 5-Nitrothiazole Antiparasitic (broad-spectrum)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy, methyl 4-Methylphenyl at thiazole C4 Plant growth modulation (129% activity)
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Methylsulfanyl Pyridin-2-yl at thiazole C4 SPR-based enzyme inhibition

Key Observations :

  • Electron-Withdrawing Groups : Nitro (as in nitazoxanide) or sulfonyl groups improve oxidative stability and target binding affinity but may reduce solubility .
  • Thiazole Modifications : Pyridine-substituted thiazoles (e.g., pyridin-2-yl in ) enhance π-π interactions with enzyme active sites, as seen in PfAtg8 inhibition .
Physicochemical Properties
Property 4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide 4-Methyl Analogue () Nitazoxanide ()
Molecular Weight (g/mol) ~289.36 ~283.34 ~307.28
logP (Predicted) 3.2 2.8 2.5
Solubility (mg/mL) 0.05 (DMSO) 0.1 (DMSO) 0.01 (Water)
Melting Point (°C) ~160–165 (estimated) 170–175 202–204

Insights :

  • The isopropyl group raises logP by ~0.4 units compared to methyl, reducing aqueous solubility but improving lipid bilayer permeation.
  • Nitazoxanide’s nitro group lowers solubility but enhances target binding through electrostatic interactions .

Q & A

Q. What are the key considerations for synthesizing 4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide with high purity?

Synthesis involves multi-step reactions, typically starting with condensation of substituted benzoyl chlorides with 2-aminothiazole derivatives. Critical parameters include:

  • Temperature control : Reactions often require inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of thiazole or amide groups .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while dichloromethane may be used for acid-sensitive intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking reaction progress and verifying intermediate structures .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and functional group integrity (e.g., amide C=O at ~168 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₃H₁₃N₂OS: 253.07 g/mol) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S content to ensure purity (>95%) .

Q. What are the common chemical reactions involving this compound’s thiazole and amide moieties?

The thiazole ring participates in nucleophilic substitutions (e.g., halogenation at C-5), while the amide group undergoes hydrolysis under acidic/basic conditions. Example reactions:

  • Thiazole alkylation : Reacts with propargyl bromide in DMF to introduce alkynyl groups .
  • Amide coupling : Catalyzed by EDCI/HOBt for peptide bond formation with carboxylates .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis optimization?

Contradictions often arise from:

  • Oxygen sensitivity : Thiazole oxidation may reduce yields; inert atmospheres (Ar) and degassed solvents mitigate this .
  • Catalyst variability : Palladium catalysts (e.g., Pd/C) require strict moisture control. Pre-drying catalysts at 120°C improves reproducibility .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) .

Q. What computational methods predict the compound’s binding affinity for biological targets?

Molecular docking (AutoDock Vina) and density functional theory (DFT) assess interactions with enzymes like tyrosinase or kinases:

  • Docking parameters : Grid boxes centered on active sites (e.g., 20 ų for cytochrome P450) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How does structural modification of the isopropyl group affect bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Bulkier substituents : Replace isopropyl with tert-butyl to enhance hydrophobic interactions in enzyme pockets (e.g., IC₅₀ improved from 12 µM to 3.5 µM for kinase inhibition) .
  • Electron-withdrawing groups : Fluorination at the benzamide para position increases metabolic stability (t₁/₂ extended from 2.1 to 5.7 hours in microsomal assays) .

Q. What strategies mitigate solubility limitations in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Convert the amide to a methyl ester for improved cell permeability, followed by enzymatic hydrolysis in vivo .

Methodological Notes

  • Controlled experiments : Always include triplicate runs and statistical analysis (e.g., ANOVA) to validate reproducibility .
  • Ethical considerations : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .

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